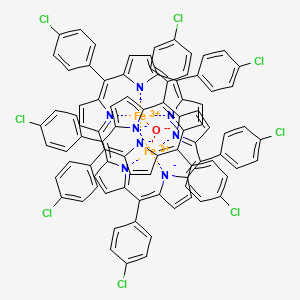
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-|I-oxodimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is a metalloporphyrin compound characterized by its unique structure, which includes two iron(III) porphyrin complexes connected via an oxygen atom. Each porphyrin complex is surrounded by four 4-chlorophenyl groups. This compound is known for its high thermal stability and distinct purple color .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of 4-chlorophenyl porphyrin iron: This involves reacting iron(III) chloride with a porphyrin ligand to form 4-chlorophenyl porphyrin iron.
Formation of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer: The 4-chlorophenyl porphyrin iron is then reacted with an appropriate amount of oxygen under controlled conditions to form the μ-oxodimer.
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis generally involves the same steps as the laboratory preparation but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer undergoes various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the 4-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can result in modified porphyrin complexes .
Aplicaciones Científicas De Investigación
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential role in mimicking biological processes involving metalloporphyrins.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool.
Industry: It is used in the development of optical materials and solar cells due to its strong absorption in the UV-visible spectrum
Mecanismo De Acción
The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer exerts its effects involves its ability to facilitate electron transfer reactions. The iron centers can undergo redox changes, allowing the compound to participate in various catalytic cycles. The porphyrin ring structure also plays a crucial role in stabilizing the reactive intermediates formed during these reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Iron(III)meso-tetrakis(4-hydroxyphenyl)porphine-μ-oxodimer
- Iron(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer
- Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-μ-oxodimer
Uniqueness
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is unique due to the presence of 4-chlorophenyl groups, which influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications compared to its analogs with different substituents .
Propiedades
Fórmula molecular |
C88H48Cl8Fe2N8O |
|---|---|
Peso molecular |
1628.7 g/mol |
Nombre IUPAC |
iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C44H24Cl4N4.2Fe.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2 |
Clave InChI |
SBPSQOVLKVHOFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















